N'-(3-(Allyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide
Description
N'-(3-(Allyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide is a Schiff base derivative belonging to the acetohydrazide class. Its structure comprises a 2-(2-chlorophenoxy)acetohydrazide backbone conjugated with a 3-(allyloxy)benzylidene moiety via an imine (-C=N-) linkage.
Properties
CAS No. |
477731-53-6 |
|---|---|
Molecular Formula |
C18H17ClN2O3 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17ClN2O3/c1-2-10-23-15-7-5-6-14(11-15)12-20-21-18(22)13-24-17-9-4-3-8-16(17)19/h2-9,11-12H,1,10,13H2,(H,21,22)/b20-12+ |
InChI Key |
GMBVBHLSWTYHRR-UDWIEESQSA-N |
Isomeric SMILES |
C=CCOC1=CC=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2Cl |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C=NNC(=O)COC2=CC=CC=C2Cl |
Origin of Product |
United States |
Biological Activity
N'-(3-(Allyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This hydrazide derivative is characterized by a unique structural framework that combines an allyloxy group with a chlorophenoxy moiety, which may contribute to its biological efficacy. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Weight | 344.79 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Anticancer Activity
Recent studies have indicated that compounds similar to N'-(3-(Allyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide exhibit notable anticancer properties. For instance, derivatives of hydrazides have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Evaluation
A study evaluating the cytotoxic effects of similar hydrazide compounds reported IC values ranging from 0.63 to 9 nM against cancer cell lines, suggesting significant potency . Although specific data for N'-(3-(Allyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide is limited, its structural similarities imply potential efficacy.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Compounds with phenoxy groups are frequently investigated for their ability to inhibit bacterial growth. In one study, phenoxyacetic acid derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, indicating that N'-(3-(Allyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide could similarly exhibit antimicrobial effects.
Insecticidal Activity
The larvicidal activity of related benzodioxole acids against Aedes aegypti has been documented, highlighting the potential for hydrazide derivatives to serve as insecticides . Given the increasing resistance to conventional insecticides, exploring new compounds like N'-(3-(Allyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide could provide valuable alternatives in vector control strategies.
The biological activity of N'-(3-(Allyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many hydrazides act as enzyme inhibitors, affecting metabolic pathways within target organisms.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells through various signaling pathways.
- Disruption of Membrane Integrity : Antimicrobial action may stem from the ability to disrupt bacterial membranes, leading to cell lysis.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The acetohydrazide scaffold is highly modular, with variations in the benzylidene and phenoxy substituents significantly altering properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF₃) : Enhance enzymatic inhibition (e.g., α-glucosidase in : IC₅₀ = 3.23 µM for compound 25 vs. 378 µM for acarbose) .
- Allyloxy vs. Alkoxy : The allyloxy group in the target compound may reduce crystallinity (lower melting point) compared to methoxy or benzyloxy analogs, as seen in (melting points 235–272°C for methoxy/trimethoxy derivatives) .
- Heterocyclic integration : Pyrazole or benzothiazole moieties () improve anticancer and antimicrobial activities by enabling π-π stacking or metal coordination .
Yield and Purity :
- Most analogs achieve yields of 65–85% () .
- Crystallization from ethanol or DMF ensures purity (>95% by elemental analysis) .
Enzyme Inhibition
- α-Glucosidase : Coumarin–hydrazone hybrids () show IC₅₀ values as low as 3.23 µM, outperforming acarbose (IC₅₀ = 378 µM) . Chlorine and trifluoromethyl groups enhance activity by stabilizing enzyme-inhibitor complexes.
Antimicrobial and Anticancer Activity
- Antimicrobial: Schiff bases with 5-chloroquinolin-8-ol () show MIC values of 40 µg/mL against S. aureus and E. coli, attributed to membrane disruption .
- Anticancer : Benzothiazole-thioacetohydrazides () inhibit C6 glioma cells (IC₅₀ = 12–45 µM) via DNA synthesis blockade and apoptosis induction .
Physicochemical Properties
Preparation Methods
Allylation of 3-Hydroxybenzaldehyde
The O-allylation of 3-hydroxybenzaldehyde with allyl bromide under basic conditions is a widely used approach. In a representative procedure, 3-hydroxybenzaldehyde is dissolved in acetonitrile with potassium carbonate (1.4 equiv) and allyl bromide (1.1 equiv). The mixture is refluxed for 2 hours, yielding 3-(allyloxy)benzaldehyde with a 96% conversion rate.
Reaction Conditions:
Claisen Rearrangement of Allyl Vinyl Ethers
The Claisen rearrangement of 3-allyloxybenzaldehyde derivatives at elevated temperatures generates 2-allyl-3-hydroxybenzaldehyde, which is subsequently oxidized. For example, heating 3-(allyloxy)benzaldehyde in decalin at 217°C for 7 hours under nitrogen affords 2-allyl-3-hydroxybenzaldehyde in 82% yield. Microwave-assisted Claisen rearrangement in tetralin at 180–182°C for 7–8 hours achieves a 47% yield.
Comparative Data for Claisen Rearrangement:
| Method | Solvent | Temperature (°C) | Time (h) | Yield |
|---|---|---|---|---|
| Conventional Heating | Decalin | 217 | 7 | 82% |
| Microwave Irradiation | Tetralin | 180–182 | 7–8 | 47% |
Synthesis of 2-(2-Chlorophenoxy)acetohydrazide
The 2-(2-chlorophenoxy)acetohydrazide component is synthesized via nucleophilic substitution and hydrazinolysis.
Alkylation of 2-Chlorophenol
2-Chlorophenol reacts with chloroacetyl chloride in the presence of a base (e.g., NaOH) to form 2-(2-chlorophenoxy)acetyl chloride. Subsequent treatment with hydrazine hydrate in ethanol yields 2-(2-chlorophenoxy)acetohydrazide.
Reaction Pathway:
-
2-(2-Chlorophenoxy)acetyl chloride:
-
Hydrazide Formation:
Yield: 75–85% (isolated via recrystallization from ethanol).
Condensation to Form N'-(3-(Allyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide
The final step involves Schiff base formation between 3-(allyloxy)benzaldehyde and 2-(2-chlorophenoxy)acetohydrazide.
Acid-Catalyzed Condensation
Equimolar amounts of 3-(allyloxy)benzaldehyde and 2-(2-chlorophenoxy)acetohydrazide are refluxed in ethanol with catalytic acetic acid (2–3 drops) for 6–8 hours. The product precipitates upon cooling and is purified via recrystallization from ethanol.
Optimized Conditions:
Solvent-Free Mechanochemical Synthesis
Grinding equimolar quantities of the aldehyde and hydrazide in a ball mill for 30–45 minutes at room temperature achieves comparable yields (68–72%) without solvent. This green chemistry approach reduces waste and reaction time.
Analytical Characterization
The synthesized compound is characterized using:
-
¹H/¹³C NMR : Confirm imine (C=N) resonance at δ 8.3–8.5 ppm and allyloxy protons at δ 4.6–4.8 ppm.
-
FT-IR : N-H stretch (3250–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1590–1620 cm⁻¹).
Challenges and Optimization
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
